L-Histidinamide
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)propanamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.2ClH/c7-5(6(8)11)1-4-2-9-3-10-4;;/h2-3,5H,1,7H2,(H2,8,11)(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBYFJCXMZNLTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997555 | |
| Record name | 2-Amino-3-(1H-imidazol-5-yl)propanimidic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7621-14-9 | |
| Record name | 2-Amino-3-(1H-imidazol-5-yl)propanimidic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization Methodologies for L Histidinamide
Chemical Amidation Strategies for L-Histidine Carboxyl Group
The direct amidation of L-histidine's carboxyl group in solution presents challenges due to the presence of multiple reactive functional groups: the α-amino group, the carboxyl group, and the imidazole (B134444) side chain. To achieve selective amidation at the carboxyl terminus, strategic activation and, typically, the use of protecting groups are required. However, methods for the direct amidation of unprotected amino acids have also been developed.
For an amidation reaction to proceed, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process, known as carboxyl group activation, increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an amine. mdpi.comencyclopedia.pub Common activating agents used in peptide synthesis and general amidation include carbodiimides, phosphonium (B103445) salts, and reagents that form acyl chlorides, such as thionyl chloride. rsc.org
In the context of amino acids like histidine, the choice of activating agent is critical to avoid side reactions and racemization. mdpi.com One developed method involves the use of borate (B1201080) reagents, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), which can facilitate the direct amidation of unprotected amino acids. rsc.org The proposed mechanism suggests that the borate reagent coordinates with both the amino acid's amine and carboxyl groups, forming a cyclic intermediate that activates the carboxyl group for subsequent reaction with the amine. rsc.org
To form the primary amide of L-Histidinamide, the nucleophile in the reaction must be ammonia (B1221849) or a chemical equivalent. Common sources include ammonia gas, aqueous ammonium (B1175870) hydroxide, or ammonium salts. The choice of the ammonia source is often dictated by the specific reaction conditions, including the solvent and the stability of the activated carboxyl intermediate. The administration of histidine can influence ammonia metabolism in biological systems, highlighting the chemical relationship between the two compounds. nih.govnih.gov In synthetic protocols, a sufficient excess of the ammonia source is typically used to drive the reaction toward the formation of the amide product.
Reaction conditions for the amidation of L-histidine are optimized to maximize yield while minimizing side reactions and preserving stereochemical integrity. Factors such as solvent, temperature, reaction time, and the nature of the activating agent and protecting groups are crucial.
A method for the protecting-group-free direct amidation of L-histidine has been reported using tris(2,2,2-trifluoroethyl) borate. This reaction demonstrates the feasibility of forming this compound from the unprotected amino acid, providing a moderate yield. rsc.org
| Parameter | Value | Reference |
| Amino Acid | L-Histidine | rsc.org |
| Amine | Propylamine (B44156) | rsc.org |
| Reagent | B(OCH₂CF₃)₃ | rsc.org |
| Solvent | Toluene | rsc.org |
| Temperature | 110 °C (reflux) | rsc.org |
| Yield | 48% | rsc.org |
This table presents data for the amidation of L-histidine with propylamine as a representative example of direct amidation conditions compatible with the histidine structure.
Solid-Phase Peptide Synthesis (SPPS) Protocols for this compound and Analogs
Solid-Phase Peptide Synthesis (SPPS) is a highly efficient method for constructing peptides and their derivatives, including C-terminal amides like this compound. scielo.br The process involves assembling the peptide chain on an insoluble polymer support, which simplifies the purification process as excess reagents and byproducts are washed away after each step.
The first step in the SPPS of this compound involves the covalent attachment of a suitably protected L-histidine derivative to a solid support. In the widely used Fluorenylmethyloxycarbonyl (Fmoc) SPPS strategy, the α-amino group is protected by the base-labile Fmoc group. scielo.br The imidazole side chain of histidine is also typically protected to prevent side reactions. A common protecting group for this purpose is the acid-labile Trityl (Trt) group. advancedchemtech.com
The attachment procedure involves reacting N-α-Fmoc-N-im-Trityl-L-histidine with a resin. scielo.brresearchgate.net For the synthesis of a C-terminal amide, a resin such as Rink Amide resin is used. The coupling is typically facilitated by a base, such as N,N-Diisopropylethylamine (DIPEA), in a solvent mixture like Dichloromethane (DCM) and Dimethylformamide (DMF). scielo.brresearchgate.net
| Component | Function | Example | Reference |
| Amino Acid Derivative | First residue to be attached | Fmoc-His(Trt)-OH | scielo.bradvancedchemtech.com |
| Resin | Insoluble support for synthesis | Trityl Chloride Resin | scielo.brresearchgate.net |
| Base | Activates coupling reaction | N,N-Diisopropylethylamine (DIPEA) | scielo.brresearchgate.net |
| Solvent | Solubilizes reagents | Dichloromethane (DCM), Dimethylformamide (DMF) | scielo.br |
When synthesizing this compound as a single-unit molecule via SPPS, the process is truncated after the first amino acid attachment. The key to obtaining the C-terminal amide is the choice of the resin linker. Resins like the Rink Amide resin are designed to release the attached molecule as a C-terminal amide upon cleavage.
After the protected L-histidine is successfully attached to the amide-forming resin, the Fmoc protecting group is removed using a mild base, typically a solution of piperidine (B6355638) in DMF. To obtain this compound itself, the final step is cleavage from the resin. This is accomplished by treating the resin-bound amino acid with a strong acid cocktail. A common cleavage cocktail consists of Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to capture the reactive carbocations generated from the cleavage of the side-chain protecting groups (like Trt). scielo.br This single step simultaneously cleaves the molecule from the resin support, forming the C-terminal amide, and removes the Trityl group from the imidazole side chain, yielding the final this compound product.
Stereochemical Control in SPPS Approaches
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and peptidomimetic synthesis. However, maintaining the stereochemical integrity of amino acid residues, particularly histidine, presents a significant challenge. The imidazole ring of histidine can catalyze the racemization of the α-carbon during the activation and coupling steps of SPPS. This epimerization can lead to the formation of diastereomeric peptides with altered biological activities.
Several strategies have been developed to mitigate the racemization of histidine residues during SPPS. One of the most effective approaches involves the protection of the imidazole nitrogen atoms. The use of protecting groups on the π-nitrogen of the imidazole ring has been shown to significantly reduce racemization.
Another critical factor is the choice of coupling reagents and conditions. The pre-activation of Fmoc-His(Trt)-OH can lead to significant racemization, and a conflicting relationship has been observed between histidine racemization and peptide Nα-endcapping by coupling reagents like N,N'-diisopropylcarbodiimide (DIC). Therefore, careful optimization of the activation strategy is crucial for minimizing this side reaction. The use of in situ neutralizing conditions and the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can also help to suppress racemization.
Table 1: Strategies to Minimize Histidine Racemization in SPPS
| Strategy | Description | Key Considerations |
|---|---|---|
| Side-Chain Protection | Protection of the imidazole nitrogen atoms, particularly the π-nitrogen, with groups like trityl (Trt) or benzyloxymethyl (BOM). | Choice of protecting group can influence stability and deprotection conditions. |
| Optimized Coupling Reagents | Utilizing coupling reagents and additives that minimize the formation of highly reactive intermediates prone to racemization. | Additives like HOBt can suppress racemization. The choice of carbodiimide (B86325) can also impact the extent of side reactions. |
| Controlled Activation | Avoiding prolonged pre-activation of the histidine residue before coupling to the growing peptide chain. | In situ activation methods are generally preferred over pre-activation protocols. |
| Reaction Conditions | Optimizing parameters such as temperature, solvent, and base concentration. | Lower temperatures and the use of non-polar solvents can sometimes reduce racemization. |
Enzymatic Amidation Techniques
Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for the production of this compound. These biocatalytic approaches often proceed under mild conditions, minimizing the risk of racemization and other side reactions.
The enzymatic synthesis of this compound can be achieved through various pathways, primarily involving the direct amidation of L-histidine or the hydrolysis of a suitable precursor. One promising approach is the use of amidase enzymes. The catalytic mechanism of amidases typically involves a catalytic triad (B1167595) of cysteine, glutamate, and lysine (B10760008) residues. The reaction proceeds through a ping-pong mechanism, involving the formation of a thioester intermediate at the active site cysteine, release of ammonia, and subsequent hydrolysis to yield the carboxylic acid product. In the context of synthesis, the reverse reaction, amidation, can be favored by manipulating reaction conditions, such as using high concentrations of ammonia or employing non-aqueous solvents.
Another significant class of enzymes for amide bond formation is the ATP-grasp family. These enzymes utilize the energy from ATP hydrolysis to activate a carboxyl group, forming a reactive acylphosphate intermediate. This intermediate then reacts with an amine to form the amide bond. This strategy is widely employed in nature for the biosynthesis of various amide-containing biomolecules.
A key advantage of enzymatic synthesis is the high specificity of biocatalysts. Enzymes can distinguish between enantiomers and often exhibit high regioselectivity, leading to the production of optically pure this compound. For instance, aminopeptidases from organisms like Pseudomonas putida have been utilized for the kinetic resolution of amino acid amides, demonstrating their L-stereospecificity.
Enzymatic reactions are typically conducted in aqueous buffers at or near neutral pH and at mild temperatures. These conditions are in stark contrast to the often harsh conditions required for chemical synthesis, which may involve extreme pH, high temperatures, and the use of toxic reagents. The mildness of enzymatic methods not only preserves the stereochemical integrity of the product but also aligns with the principles of green chemistry by reducing energy consumption and waste generation. Research has shown that mutants of histidine ammonia-lyase (HAL) can exhibit novel activity with this compound, highlighting the potential for enzyme engineering to develop bespoke biocatalysts for its efficient synthesis. nih.gov
This compound Derivative Synthesis and Modification
The functional groups of this compound—the imidazole ring, the α-amino group, and the carboxamide group—provide multiple handles for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties.
The imidazole ring of this compound is a versatile site for modification. Alkylation of the imidazole nitrogens can be achieved to produce N(τ)- and N(π)-alkylated derivatives. For instance, Mitsunobu conditions have been employed for the N(π)-alkylation of histidine residues in peptides. nih.gov Furthermore, a neighbor-directed N(τ)-alkylation of histidine has been reported, offering a selective route to imidazolium-containing compounds. nih.gov
In addition to N-alkylation, C-H functionalization of the imidazole ring has emerged as a powerful tool. Visible-light-promoted C-H alkylation at the C2 position of the imidazole ring has been demonstrated, providing access to previously challenging modifications. nih.gov This method allows for the introduction of various alkyl groups without modifying the imidazole nitrogens.
The α-amino group of this compound is a primary amine and can readily undergo standard amine derivatization reactions such as acylation and alkylation. N-acylation can be used to introduce a variety of functional groups or to protect the amine during subsequent synthetic steps. derpharmachemica.com
The carboxamide group can also be a site for modification, although it is generally less reactive than the α-amino group. One notable example of carboxamide derivatization is the conjugation of this compound to other molecules. For instance, 3β-[this compound-carbamoyl] cholesterol has been synthesized, where the carboxamide nitrogen of this compound is linked to a carbamoyl (B1232498) group on cholesterol. Such modifications can impart new properties to the parent molecule, for example, by enhancing its delivery into cells.
Table 2: Common Derivatization Reactions for this compound
| Functional Group | Reaction Type | Description and Examples |
|---|---|---|
| Imidazole Ring | N-Alkylation | Introduction of alkyl groups onto the τ or π nitrogen atoms using reagents like alkyl halides or under Mitsunobu conditions. |
| C-H Alkylation | Direct introduction of alkyl groups onto the carbon atoms of the imidazole ring, often at the C2 position, using photoredox catalysis. | |
| Alpha-Amino Group | N-Acylation | Reaction with acylating agents (e.g., acid chlorides, anhydrides) to form amides. Used for protection or to introduce new functionalities. |
| N-Alkylation | Introduction of alkyl groups via reductive amination or reaction with alkyl halides. | |
| Carboxamide Group | Conjugation | Modification to link this compound to other molecules, such as lipids or polymers, to alter its properties. |
Regiospecificity in Chemical Transformations
Regiospecificity in this compound would be dictated by the differential reactivity of its three main functional sites: the α-amino group, the imidazole ring of the side chain, and the primary amide at the C-terminus. The imidazole ring itself has two nitrogen atoms (π and τ) that can participate in reactions, further complicating predictions of regioselectivity. In the broader context of histidine-containing peptides, methods have been developed for site-selective modifications. For instance, radical-mediated C-H alkylation can target the imidazole ring. However, how the C-terminal amide of this compound influences the regioselectivity of such reactions compared to a free carboxylate or an ester has not been specifically investigated. Without dedicated studies, it is not possible to detail the specific conditions and outcomes that govern regiospecific reactions on this compound.
Chemical Reaction Analysis of this compound
A detailed analysis of oxidation, reduction, and substitution reactions specific to this compound is largely absent from the current body of research.
Oxidation Reactions and Product Characterization
Research on the oxidation of the histidine side chain is prevalent, particularly in the context of protein degradation and metal-catalyzed oxidation. Studies on free L-histidine have identified products such as 4(5)-imidazolecarboxaldehyde when reacted with agents like tert-butylhydroperoxide. nih.govresearchgate.net Furthermore, oxidized histidine residues in antibodies have been shown to form cross-links with other amino acid residues. nih.govresearchgate.net
While one study noted that this compound can suppress copper-induced reactive oxygen species (ROS) production, demonstrating an antioxidant capability, it did not characterize the resulting oxidized this compound products. mdpi.com The specific oxidation products of this compound, and how the amide group affects the reaction pathways compared to the carboxylic acid in L-histidine, remain uncharacterized.
Reduction Reactions and Corresponding Forms
There is no specific information available regarding the reduction reactions of this compound. The primary sites for reduction would likely be the imidazole ring or the amide group. Reduction of the imidazole ring is possible but typically requires harsh conditions, such as catalytic hydrogenation, which could also affect other parts of the molecule. The reduction of the C-terminal amide group to an amine is a standard organic transformation, but its application specifically to this compound, including reagents, conditions, and yields, is not documented.
Substitution Reactions and Functional Group Replacement
General principles of nucleophilic substitution reactions are well-established in organic chemistry. youtube.com For this compound, the α-amino group and the imidazole ring are potential nucleophiles. The imidazole side chain, when unprotected, can act as a nucleophile in peptide synthesis, which can be a complicating factor. nih.gov However, specific studies detailing substitution reactions where functional groups on this compound are replaced are not available. For example, targeted substitution at the α-amino group or specific positions on the imidazole ring of the standalone this compound molecule has not been described.
Enzymatic Activity and Mechanistic Elucidation of L Histidinamide Interactions
L-Histidinamide as a Substrate for Enzyme Variants
While many enzymes exhibit high specificity for their native substrates, mutations within the active site can alter this specificity, sometimes enabling the enzyme to recognize and process molecules that it would not typically act upon. This compound has been instrumental in demonstrating this phenomenon, particularly with mutants of Histidine Ammonia-Lyase. researchgate.netgrafiati.comnih.gov
Histidine Ammonia-Lyase (HAL) is an enzyme that catalyzes the non-oxidative deamination of L-histidine to produce trans-urocanic acid. nih.govmdpi.com Studies on a novel HAL from Geobacillus kaustophilus (GkHAL) have revealed that while the wild-type enzyme does not react with this compound, specific mutations can induce this novel activity. mdpi.comnih.gov Specifically, the mutants R280K and F325Y were found to catalyze the conversion of this compound, expanding the substrate scope of the HAL enzyme. researchgate.netgrafiati.comnih.gov
Kinetic analysis of the GkHAL mutants demonstrated their ability to utilize this compound as a substrate. The R280K and F325Y mutants were the only variants tested that showed activity with this compound. mdpi.comresearchgate.net The R280K mutant, in particular, displayed a notable rate of urocanamide production, which was 13-fold higher than that of the F325Y mutant. mdpi.comresearchgate.net The kinetic constants for these mutants with this compound, as well as with the native substrate L-histidine and its analogue L-histidine methyl ester, have been determined, providing insight into the changes in enzyme-substrate interactions. mdpi.comnih.gov
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) |
|---|---|---|---|---|
| WT GkHAL | L-Histidine | 3.38 | 8.57 | 2.5367 |
| L-Histidine methyl ester | 4.11 | 1.83 | 0.4452 | |
| This compound | N/A | No Activity | N/A | |
| R280K Mutant | L-Histidine | 7.99 | 2.53 | 0.3166 |
| L-Histidine methyl ester | 3.43 | 0.09 | 0.0262 | |
| This compound | 8.33 | 0.34 | 0.0408 | |
| F325Y Mutant | L-Histidine | 6.65 | 0.29 | 0.0436 |
| L-Histidine methyl ester | 14.21 | 0.03 | 0.0021 | |
| This compound | 7.14 | 0.02 | 0.0028 |
N/A: Not Applicable
The catalytic efficiency, represented by the kcat/Km value, provides a measure of how efficiently an enzyme converts a substrate into a product. As expected, the wild-type GkHAL exhibited its highest efficiency with its native substrate, L-histidine (2.5367 mM-1s-1). mdpi.com The efficiency of the wild-type enzyme with L-histidine methyl ester was lower but still significant. mdpi.com
For the mutants, the catalytic efficiency was dramatically reduced with all substrates compared to the wild-type enzyme with L-histidine. The R280K mutant demonstrated the highest catalytic efficiency with this compound (0.0408 mM-1s-1) among the tested mutants. mdpi.com However, this efficiency is approximately 62 times lower than that of the wild-type enzyme with L-histidine. mdpi.com When comparing substrates for the R280K mutant, its efficiency with L-histidine (0.3166 mM-1s-1) was still higher than with this compound. The F325Y mutant showed very low efficiency with all tested substrates. mdpi.com
The mutations at residues R280 and F325 in GkHAL, while not completely abolishing enzymatic function, significantly reduced catalytic efficiency with the native substrate L-histidine. researchgate.netnih.gov However, these same mutations conferred the new ability to process this compound. grafiati.com The R280K mutation involves substituting an arginine with a lysine (B10760008), both of which are positively charged amino acids, but this change was sufficient to alter substrate binding and catalysis. researchgate.net The F325Y mutation, a change from phenylalanine to tyrosine, introduces a hydroxyl group, which also impacts the active site environment. These results underscore how subtle changes in the enzyme's active site can lead to novel activities, a key aspect of enzyme evolution. researchgate.netgrafiati.com
Enzyme promiscuity refers to the capacity of an enzyme to catalyze a reaction other than its primary, physiological reaction. wikipedia.org This phenomenon is considered a crucial factor in the evolution of new enzyme functions. The ability of HAL mutants R280K and F325Y to act on this compound is a clear example of induced enzyme promiscuity. mdpi.comual.es The wild-type enzyme is specific for L-histidine, but single amino acid substitutions relaxed this specificity, allowing the enzyme to accommodate and deaminate this compound. mdpi.com
Further evidence of this compound acting as a substrate for a promiscuous enzyme comes from studies on OvoA, a non-heme iron enzyme involved in the biosynthesis of ovothiol. rsc.org OvoA, which naturally sulphurizes the imidazole (B134444) side chain of L-histidine, was also found to convert this compound, demonstrating that the amino acid moiety is not strictly essential for catalysis. rsc.org In this case, this compound was converted only ten times less efficiently than the primary substrate, L-histidine. rsc.org
Histidine Ammonia-Lyase (HAL) Mutant Substrate Specificity
This compound as an Enzyme Inhibitor
In addition to serving as a substrate for certain enzyme variants, this compound can also act as an enzyme inhibitor. Its structural similarity to L-histidine allows it to bind to the active site of some enzymes without undergoing a reaction, thereby preventing the native substrate from binding.
Research on autotaxin (ATX), an enzyme that produces the signaling molecule lysophosphatidic acid (LPA), has identified L-histidine as a non-competitive inhibitor. nih.gov In these studies, various histidine analogs were tested for their inhibitory effects. This compound, which has an amidated alpha carboxyl group, was found to be a mild inhibitor of the lysophospholipase D (LPLD) activity of ATX, reducing its activity by approximately 20%. nih.gov Its inhibitory effect was markedly less potent than that of L-histidine or D-histidine. nih.gov This suggests that while the imidazole ring is crucial for binding, modification of the carboxyl group, as in this compound, reduces the inhibitory efficacy. nih.gov
Inhibition Mechanisms in Enzymatic Systems
This compound and its stereoisomers have been identified as inhibitors of specific enzymatic systems, operating through competitive mechanisms. Research has shown that while L-histidine itself can inhibit the lysophospholipase D (LPLD) activity of autotaxin (ATX), its derivatives are also being explored for their inhibitory potential. nih.gov
Notably, D-Histidinamide, the D-isomer of this compound, has been found to act as a competitive inhibitor of autotaxin (ATX). vulcanchem.com It competes with the natural substrate, L-histidine, for binding to the enzyme's hydrophobic pocket, thereby disrupting its lysophospholipase D activity. vulcanchem.com
Furthermore, this compound has been studied in the context of histidine ammonia-lyase (HAL), an enzyme involved in histidine metabolism. While wild-type HAL does not typically react with this compound, certain mutants of the enzyme, such as R280K and F325Y from Geobacillus kaustophilus, have demonstrated the ability to catalyze a reaction with this compound, indicating that it can act as a substrate for these modified enzymes. mdpi.com This suggests that while not a classical inhibitor for the wild-type enzyme, structural changes in the active site can allow for its binding and subsequent turnover.
Table 1: Enzymatic Inhibition by Histidinamide Derivatives
| Compound | Target Enzyme | Inhibition Mechanism | Research Finding |
|---|---|---|---|
| D-Histidinamide | Autotaxin (ATX) | Competitive | Competes with L-histidine for binding to the enzyme's hydrophobic pocket. vulcanchem.com |
| This compound | Histidine Ammonia-Lyase (HAL) mutants (R280K, F325Y) | Substrate | Acts as a substrate for these specific mutant enzymes, not the wild-type. mdpi.com |
Chelation Activity in Enzyme Modulation
A primary mechanism through which this compound modulates enzymatic activity is via its chelation of metal ions. Many enzymes, known as metalloenzymes, require a metal ion cofactor for their catalytic function. By binding to these metal ions, this compound can influence the activity of these enzymes.
This is particularly relevant in the context of oxidative stress, where free metal ions like copper (Cu²⁺) can catalyze the production of reactive oxygen species (ROS). this compound effectively binds Cu²⁺, and this chelation is a key aspect of its ability to protect cells from damage. nih.gov The binding occurs through the imidazole N3 and the amide oxygen. vulcanchem.com By sequestering these catalytic metal ions, this compound can indirectly modulate the activity of enzymes involved in redox reactions, preventing the overproduction of harmful radicals.
Mechanistic Insights into this compound's Biochemical Roles
Metal Ion Chelation as a Primary Mechanism
The principal mechanism of action for this compound in many biological contexts is its function as a chelating agent. Its structure, particularly the imidazole ring, allows for the effective binding of metal ions. ontosight.ai This property is crucial for its role in mitigating oxidative stress.
In studies comparing various amino acids and their amidated derivatives, this compound was identified as having potent copper-chelating activity. nih.gov Unbound copper ions can participate in reactions that generate ROS, leading to cellular damage. By forming a stable complex with copper ions, this compound reduces the concentration of free, catalytically active copper, thereby preventing the initiation of these damaging oxidative processes. nih.gov
Interaction with Enzymes and Proteins in Oxidative Stress Pathways
This compound plays a significant role in protecting cells from oxidative stress by interacting with key components of oxidative stress pathways. Oxidative stress is characterized by an imbalance between the production of ROS and the ability of the biological system to detoxify these reactive products. This compound helps to mitigate this stress, not only by chelating pro-oxidant metal ions but also by influencing the cellular antioxidant defense systems.
Table 2: Effects of this compound on Oxidative Stress Markers
| Oxidative Stress Marker | Effect of this compound | Implied Interaction |
|---|---|---|
| Reactive Oxygen Species (ROS) Production | Suppressed | Reduces substrate load for antioxidant enzymes. nih.gov |
| Glutathione (B108866) (GSH) Oxidation | Suppressed | Protects a key non-enzymatic antioxidant. nih.gov |
| Lipid Peroxidation | Suppressed | Prevents damage to cellular membranes. nih.gov |
| Protein Carbonylation | Suppressed | Protects proteins from oxidative damage. nih.gov |
Protonation State Influence on Enzyme Binding and Activity
The imidazole side chain of histidine has a pKa of approximately 6.0, which means its protonation state is sensitive to physiological pH changes. wikipedia.org This ability to exist in neutral or protonated forms is critical for the function of many enzymes where histidine residues are part of the active site, often acting as proton donors or acceptors during catalysis. pnas.org
For this compound, the protonation state of its imidazole ring is similarly crucial for its interactions with enzymes and other biological molecules. The protonated imidazolium (B1220033) ring can form important hydrogen bonds and electrostatic interactions that influence binding affinity and specificity. researchgate.net A study involving a lipid nanoparticle system with an this compound-conjugated cholesterol analog (Hchol) highlighted the functional importance of the protonated imidazole group. nih.gov The protonation of the imidazole was found to be a key factor in the enhanced endosomal escape of mRNA, suggesting a critical role in membrane interactions. nih.gov This principle extends to enzyme binding, where the charge and hydrogen-bonding capacity of the imidazole ring, dictated by its protonation state, can significantly affect how this compound docks into an enzyme's active or allosteric site. nih.govmdpi.comnih.gov
Allosteric Modulation by this compound Analogs
Allosteric modulators bind to a site on an enzyme or receptor that is distinct from the primary active site (the orthosteric site). researchgate.net This binding induces a conformational change in the protein, which in turn alters the affinity or efficacy of the orthosteric ligand. nih.gov While direct evidence for allosteric modulation by this compound itself is limited, the potential for its analogs and other histidine derivatives to act in this manner is an area of active investigation.
Histidine residues are known to be involved in the allosteric regulation of some proteins, such as in the case of the zinc transcriptional regulator ZitR, where a histidine switch mechanism contributes to the allosteric control of DNA binding. nih.gov Furthermore, various derivatives of other amino acids and related small molecules have been developed as allosteric modulators for G protein-coupled receptors (GPCRs) and other targets. acs.orgresearchgate.nettandfonline.comduke.edu A patent for CD36 modulators includes L-His as a potential component of peptidomimetic structures, suggesting a role for histidine-containing compounds in modulating this receptor, which could potentially occur through an allosteric mechanism. google.com The development of specific this compound analogs designed to target allosteric sites could therefore represent a novel strategy for modulating enzyme and receptor activity.
Effects on Protein Activation (e.g., HutP protein)
This compound has been studied for its role in the allosteric activation of the HutP protein in Bacillus subtilis. The HutP protein is an RNA-binding protein that regulates the expression of the histidine utilization (hut) operon. researchgate.netresearchgate.net Its function is dependent on activation by a ligand, which allows it to bind to specific sequences on the hut mRNA and prevent transcription termination. nih.gov The primary activator for HutP is L-histidine. oup.com
Research comparing the activating effects of various L-histidine analogs has demonstrated that this compound is a weak facilitator of HutP activation. researchgate.netresearchgate.netoup.com While a concentration of approximately 10 mM L-histidine is sufficient for the complete activation of HutP, this compound shows significantly lower efficacy. researchgate.net In studies analyzing the binding affinity and activation of HutP, this compound, along with compounds like urocanic acid and histamine (B1213489), was found to result in only weak activation. researchgate.netresearchgate.netresearchgate.net This contrasts with other analogs such as L-histidine methyl ester and L-imidazole lactic acid, which showed activation capabilities similar to L-histidine itself. researchgate.netresearchgate.net
In a different enzymatic context, specific mutants of Histidine Ammonia-Lyase (HAL) from Geobacillus kaustophilus (GkHAL) have demonstrated novel activity with this compound. dntb.gov.uamdpi.com While the wild-type GkHAL enzyme does not react with this compound, engineered mutants R280K and F325Y were able to utilize it as a substrate, thereby expanding the known substrate specificity of HAL enzymes. dntb.gov.uamdpi.comresearchgate.net
Table 1: Relative Activation of HutP Protein by L-Histidine and Its Analogs
| Compound | Level of HutP Activation | Reference |
|---|---|---|
| L-Histidine | Strong | oup.com |
| L-Histidine Methyl Ester | Strong (Similar to L-Histidine) | researchgate.netresearchgate.net |
| L-β-Imidazole Lactic Acid | Strong (Similar to L-Histidine) | researchgate.netresearchgate.net |
| L-Histidine β-Naphthylamide | Strong (Efficient) | researchgate.net |
| L-Histidine Benzyl Ester | Strong (Efficient) | researchgate.net |
| This compound | Weak | researchgate.netresearchgate.netoup.com |
| Urocanic Acid | Weak | researchgate.netresearchgate.netoup.com |
| Histamine | Weak | researchgate.netresearchgate.netoup.com |
| D-Histidine | No Activation | researchgate.netresearchgate.net |
| L-Histidinol | No Activation | researchgate.net |
| Imidazole-4-acetic acid | No Activation | researchgate.net |
| 1-Methyl L-histidine | No Activation | researchgate.netoup.com |
Table 2: Catalytic Activity of GkHAL Mutants with this compound
| Enzyme | Substrate | Catalytic Activity | Reference |
|---|---|---|---|
| Wild-Type GkHAL | This compound | No activity | mdpi.com |
| GkHAL Mutant R280K | This compound | Active | dntb.gov.uamdpi.com |
| GkHAL Mutant F325Y | this compound | Active | dntb.gov.uamdpi.com |
Identification of Functional Groups Critical for Allosteric Effects
The allosteric activation of the HutP protein is highly dependent on specific functional groups of the ligand. oup.com Studies using various L-histidine analogs have been instrumental in identifying the molecular determinants necessary for this interaction.
The imidazole ring of L-histidine is considered critically important for the activation of HutP. researchgate.netoup.com Any modifications to this ring, such as in 1-methyl L-histidine, lead to a failure to activate the protein for RNA binding. oup.com Crystal structure analysis of an activated HutP complex revealed that the imidazole group of the histidine analog is buried between two monomers and forms a hydrogen bond with the amino acid residue Glu81 of the protein. researchgate.netnih.gov This interaction is a key part of the proposed activation mechanism.
However, the imidazole ring by itself is not sufficient to induce activation, indicating that other functional groups of the L-histidine molecule also play a crucial role. oup.com Research on the inhibition of a different enzyme, autotaxin, by L-histidine reinforces the importance of the complete amino acid structure; its inhibitory effect requires the alpha-amino group, the alpha-carboxyl group, and the imidazole side chain. researchgate.net For HutP activation, it is the specific arrangement of these groups in L-histidine that allows for efficient allosteric activation, an efficiency that is significantly diminished in this compound where the alpha-carboxyl group is replaced by an amide group. researchgate.netoup.com
Molecular Biophysics and Conformational Landscape of L Histidinamide
Theoretical and Computational Conformational Analysis
The conformational flexibility of L-histidinamide, a derivative of the amino acid L-histidine, is a key determinant of its biological activity and interactions. Theoretical and computational methods have been instrumental in exploring its complex conformational landscape.
Ab Initio Studies of Backbone and Side-Chain Conformers
Ab initio quantum mechanical methods provide a first-principles approach to understanding the conformational preferences of this compound. These studies typically model the molecule as N-formyl-L-histidinamide to mimic the peptide environment. nih.govelte.hu By systematically varying the backbone (φ, ψ) and side-chain (χ1, χ2) dihedral angles, researchers can identify stable conformers corresponding to local minima on the potential energy surface. acs.orgresearchgate.netpsu.edu
These computational explorations have revealed that this compound can adopt a variety of backbone conformations, including those corresponding to secondary structure elements like α-helices and β-sheets. nih.gov The relative energies of these conformers are influenced by intricate interactions between the side chain and the peptide backbone. researchgate.net For instance, certain side-chain orientations can stabilize or destabilize particular backbone folds. psu.edu
Potential Energy Surface Mapping
The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. For this compound, the PES is often represented as a function of the key dihedral angles. researchgate.netumn.edu Mapping the PES allows for the identification of low-energy regions, which correspond to the most probable conformations of the molecule. researchgate.netnih.govrsc.org
Computational studies have generated detailed potential energy surfaces for N-formyl-L-histidinamide, revealing the intricate interplay between the backbone and side-chain torsions. elte.huresearchgate.net These surfaces often show multiple energy minima separated by energy barriers, indicating that the molecule can exist in several distinct conformational states. The shape of the PES is crucial for understanding the dynamics of conformational transitions.
Influence of Protonation and Deprotonation on Conformations
The imidazole (B134444) ring of the histidine side chain can exist in different protonation states depending on the pH of the environment. unil.chnih.gov It can be neutral, protonated (cationic), or deprotonated (anionic). researchgate.net These changes in charge significantly alter the electrostatic interactions within the molecule and with its surroundings, thereby influencing its conformational preferences. nih.govmdpi.com
Ab initio calculations have been performed on the charged forms of N-formyl-L-histidinamide to investigate the effect of protonation and deprotonation. researchgate.net Studies have shown that the protonation state of the imidazole ring can lead to substantial shifts in the relative energies of different conformers. nih.govacs.org For example, electrostatic interactions between a charged side chain and the polar peptide bonds can favor specific backbone and side-chain arrangements. researchgate.net The pKa values, which describe the tendency of a group to ionize, are themselves dependent on the conformation of the molecule. researchgate.netmuni.cz
Intramolecular Hydrogen Bonding and Conformational Stability
Intramolecular hydrogen bonds play a critical role in stabilizing specific conformations of this compound. smu.edunih.gov These non-covalent interactions can form between the side-chain imidazole ring and the peptide backbone, or between different parts of the backbone itself. nih.gov
Tautomerism and Isomeric States of the Imidazole Ring
The neutral imidazole ring of histidine can exist in two tautomeric forms, which are isomers that differ in the position of a proton. nih.govresearchgate.net This tautomerism adds another layer of complexity to the conformational landscape of this compound.
Nε2-H (ε) and Nδ1-H (δ) Tautomeric Forms
The two neutral tautomers of the imidazole ring are distinguished by which of the two nitrogen atoms is protonated. nih.gov In the Nε2-H (or ε) tautomer, the proton is attached to the nitrogen atom further from the Cβ of the side chain. In the Nδ1-H (or δ) tautomer, the proton is on the nitrogen atom closer to the Cβ. acs.orgnih.gov
The relative stability of the ε and δ tautomers can be influenced by the local environment, including intramolecular interactions and the surrounding solvent. nih.gov Computational studies have explored the potential energy surfaces for both tautomers of N-formyl-L-histidinamide, revealing that they can have different conformational preferences. elte.hu The interchange between these two tautomeric forms is an important aspect of the chemical versatility of histidine residues in biological systems. nih.gov
Computational Modeling of Tautomeric Effects on Structure
The imidazole ring of histidine, and by extension this compound, can exist in two primary neutral tautomeric forms: with the proton on the Nδ1-H (delta, HID) or the Nε2-H (epsilon, HIE) nitrogen atom. sci-hub.se Computational modeling, particularly through methods like replica-exchange molecular dynamics (REMD) simulations, has been instrumental in elucidating how this tautomerism influences the conformational landscape of peptides and proteins. sci-hub.senih.gov
Molecular Interactions and Binding Energetics
The ability of this compound to participate in specific molecular recognition events is governed by a complex interplay of various non-covalent forces and thermodynamic principles. numberanalytics.comnih.gov
This compound, like its parent amino acid L-histidine, can engage in a rich variety of non-covalent interactions that are fundamental to its biological and chemical functions. nih.govnih.govwikipedia.org These interactions, while individually weak (typically 1-5 kcal/mol), collectively contribute to the stability of molecular complexes and three-dimensional structures. wikipedia.org
Hydrogen Bonding: The imidazole ring of this compound is a versatile hydrogen-bonding participant. The Nδ and Nε nitrogens can act as hydrogen bond acceptors, while an N-H group on the ring can serve as a donor. nih.gov The amide group also provides both a donor (N-H) and an acceptor (C=O) site. These interactions are highly directional and crucial for specificity in protein structures and ligand binding. nih.govwikipedia.org Quantum chemical calculations have estimated the interaction energies of N-H···N hydrogen bonds involving the imidazole nitrogen to be in the range of -5.0 to -6.78 kcal/mol. nih.gov
Electrostatic Interactions: The histidine side chain plays a significant role in electrostatic interactions, including the formation of salt bridges when the imidazole ring is protonated. nih.gov These coulombic forces are a major factor influencing biomolecular conformation and the formation of non-covalent complexes. nih.gov Studies have shown that histidine can form stable non-covalent bonds with acidic residues, such as phosphate (B84403) groups, through these electrostatic interactions. nih.gov
π-Effects: The aromatic imidazole ring can participate in π-π stacking interactions with other aromatic residues and polar–π interactions with molecules containing permanent dipoles. wikipedia.org
The following table summarizes the key non-covalent interactions involving this compound:
| Interaction Type | Description | Key Functional Groups Involved | Typical Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bonding | Directional interaction between a hydrogen atom on an electronegative atom and another electronegative atom. wikipedia.org | Imidazole N-H (donor), Imidazole N (acceptor), Amide N-H (donor), Amide C=O (acceptor) | 1-12 wikipedia.org |
| Electrostatic (Salt Bridge) | Attractive force between oppositely charged ions (e.g., protonated imidazole and a carboxylate). nih.gov | Protonated Imidazolium (B1220033) Ring, Carboxylate or Phosphate groups | 5-10 nih.gov |
| Van der Waals Forces | Sum of attractive or repulsive forces between molecules, including dispersion and dipole-dipole forces. wikipedia.org | All atoms in the molecule | 0.5-1.0 wikipedia.org |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. wikipedia.org | Imidazole Ring | 0-2 wikipedia.org |
The hydrophobic effect is a primary driving force for the association of non-polar molecules or molecular regions in an aqueous environment. numberanalytics.com It is crucial for processes like protein folding and molecular recognition. numberanalytics.comwikipedia.org While the imidazole ring and the amide group of this compound are polar, the ethyl group of the side chain possesses non-polar character. In the context of larger molecules or specific binding pockets, the hydrophobic portions of this compound can contribute to binding affinity. This occurs as non-polar surfaces minimize their contact with water, leading to a favorable increase in the entropy of the surrounding water molecules. numberanalytics.com This effect is fundamental in the self-assembly of complex supramolecular structures and plays a key role in substrate selectivity, for example, in artificial enzyme systems where hydrophobic interactions can dictate which substrates are most effectively bound and catalyzed. numberanalytics.comscispace.com
The thermodynamics of binding are described by the Gibbs free energy change (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) components (ΔG = ΔH - TΔS). numberanalytics.comwhiterose.ac.uk
Enthalpic Contributions (ΔH): This term reflects the change in heat content of the system upon binding. A favorable (negative) ΔH arises from the formation of strong, specific interactions like hydrogen bonds and electrostatic interactions in the binding complex. unizar.esnih.gov However, this is often counteracted by an unfavorable (positive) enthalpy change from the desolvation of both the ligand and the binding site, which requires breaking favorable interactions with water. unizar.esnih.gov An enthalpically driven binding event suggests that the interactions formed between the molecule and its target are stronger than the interactions each had with water. unizar.es
Entropic Contributions (ΔS): This term relates to the change in the randomness or disorder of the system. Binding events are typically accompanied by an unfavorable decrease in conformational entropy, as the translational, rotational, and internal motions of both the ligand and the protein are restricted. whiterose.ac.ukunizar.es This is often compensated by a large, favorable entropy gain from the release of ordered water molecules from the surfaces of the ligand and the binding site into the bulk solvent (a key component of the hydrophobic effect). numberanalytics.comconsensus.app An entropically driven binding is often associated with non-specific interactions where the release of water is the dominant favorable factor. unizar.es
Spectroscopic Probes for Conformational Analysis
Spectroscopic techniques are invaluable for investigating the three-dimensional structure and conformational dynamics of molecules like this compound, particularly when incorporated into larger peptides or proteins. harvard.edumuni.cz
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to analyze the secondary structure of chiral molecules, including peptides and proteins. harvard.edunih.gov It measures the differential absorption of left- and right-circularly polarized light. harvard.edumuni.cz
Secondary Structure Analysis: The peptide bonds in a protein or peptide containing this compound create a chiral environment. The CD spectrum in the far-UV region (typically 185-250 nm) is sensitive to the regular, repeating conformations of the polypeptide backbone. harvard.edumuni.cz Distinct spectral signatures are characteristic of different secondary structures:
α-helix: Shows strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm. harvard.edu
β-sheet: Typically displays a negative band around 218 nm and a positive band near 195 nm. harvard.edu
Random Coil: Characterized by a strong negative band near 200 nm. harvard.edu By analyzing the CD spectrum, one can estimate the percentage of each secondary structure type within the molecule. nih.gov
Conformational Stability: CD spectroscopy is also widely used to assess the conformational stability of a molecule. harvard.edu By monitoring the CD signal at a specific wavelength (e.g., 222 nm for an α-helix) as a function of temperature, a thermal denaturation curve can be generated. harvard.edu From this curve, the melting temperature (Tm), which is the temperature at which 50% of the molecule is unfolded, can be determined. This provides a quantitative measure of the molecule's stability. harvard.edu Changes in the CD spectrum upon addition of ligands or denaturants can also provide information about induced conformational changes. muni.cz
The following table summarizes the characteristic Far-UV CD spectral features for common secondary structures:
| Secondary Structure | Characteristic Wavelengths (nm) | Sign of Molar Ellipticity [θ] |
|---|---|---|
| α-Helix | ~222, ~208, ~192 | Negative, Negative, Positive |
| β-Sheet | ~218, ~195 | Negative, Positive |
| Random Coil | ~200 | Negative |
Nuclear Magnetic Resonance (NMR) for Solution Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of molecules in solution. For this compound, NMR provides detailed insights into its conformational preferences, which are crucial for understanding its interactions with biological targets. The analysis of NMR parameters such as chemical shifts, nuclear Overhauser effects (NOEs), and scalar coupling constants allows for the characterization of the molecule's conformational landscape, including the orientation of the imidazole side chain and the peptide backbone.
Research on N'-formyl-L-histidinamide, a molecule that serves as a model for the histidine residue in peptides, has utilized NMR in conjunction with computational chemistry to investigate the relationship between conformation and chemical shifts. nih.gov Studies have established significant linear correlations between specific chemical shift values and the backbone dihedral angles (φ and ψ). nih.gov For instance, the chemical shift indices (CSI) of the alpha-proton (¹Hα) and alpha-carbon (¹³Cα) show a strong dependence on the phi (φ) torsion angle, while the ¹³Cα chemical shift is also correlated with the psi (ψ) angle. nih.gov
The conformational equilibrium of the histidyl side chain is also highly sensitive to the ionization state of the imidazole ring, which can be readily monitored by NMR. nih.gov The protonation state (neutral, positively charged, or negatively charged) influences the distribution of side-chain rotamers. nih.govnih.gov Theoretical and experimental studies on N'-formyl-L-histidinamide have explored numerous conformers, taking into account different protonation forms to create a comprehensive potential energy surface. nih.govaip.org This detailed analysis allows for the prediction of conformational building units in larger peptides and proteins based on their NMR chemical shifts. nih.gov By comparing experimental NMR data with theoretical calculations for various conformers, a population-weighted model of the molecule's structure in solution can be constructed. copernicus.orgunimi.it
Table 1: Correlation of NMR Chemical Shift Indices (CSI) with Torsional Angles for N'-formyl-L-histidinamide Conformers
This table summarizes key correlations found between NMR chemical shifts and backbone dihedral angles, which are instrumental in defining the solution conformation of histidine-containing molecules like this compound.
| NMR Parameter | Correlated Torsional Angle | Significance of Correlation |
|---|---|---|
| CSI[¹Hα] | φ (Phi) | Significant linear correlation observed. nih.gov |
| CSI[¹³Cα] | φ (Phi) | Significant linear correlation observed. nih.gov |
| CSI[¹³Cα] | ψ (Psi) | Significant linear correlation observed. nih.gov |
| CSI[¹³Cβ] | - | Used alongside ¹Hα and ¹³Cα to identify basic conformational units. nih.gov |
UV-Vis Absorption Spectroscopy for Electronic Structure
UV-Vis absorption spectroscopy is an analytical technique that provides information about the electronic transitions within a molecule. msu.edu When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups responsible for the absorption. shu.ac.uk
In this compound, the primary chromophore is the imidazole ring of the histidine side chain. The amide group (-CONH₂) also acts as a chromophore. The imidazole ring is an unsaturated heterocyclic system containing π electrons and non-bonding (n) electrons on the nitrogen atoms. Consequently, this compound can undergo two main types of electronic transitions in the UV region:
π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-energy transitions and result in strong absorption bands. shu.ac.uk For aromatic systems like the imidazole ring, these transitions are a dominant feature of the UV spectrum.
n → π* Transitions: This type of transition involves promoting a non-bonding electron (from a nitrogen lone pair) to an antibonding π* orbital. shu.ac.uk These transitions are generally of lower energy and lower intensity compared to π → π* transitions, meaning they occur at longer wavelengths. shu.ac.uk
Studies on the parent amino acid, L-histidine, show an absorbance band in the UV region, which can be attributed to these electronic transitions within the imidazole ring. researchgate.net The absorption spectrum of this compound is expected to be very similar, as the fundamental chromophore remains the same. The exact position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity and the pH, which affects the protonation state of the imidazole ring and thus its electronic environment. shu.ac.uk
Table 2: Principal Chromophores and Electronic Transitions in this compound
This table outlines the key molecular groups in this compound that absorb UV light and the nature of the corresponding electronic transitions.
| Chromophore | Electronic Transition Type | Expected Absorption Region (nm) |
|---|---|---|
| Imidazole Ring | π → π | ~200-230 shu.ac.uk |
| Imidazole Ring | n → π | ~260-310 shu.ac.ukresearchgate.net |
| Amide Group (-CONH₂) | n → π* | ~210-220 |
Peptidomimetic Design and Advanced Applications
L-Histidinamide as a Building Block in Peptide and Peptidomimetic Synthesis
This compound, the amide derivative of the amino acid L-histidine, serves as a versatile building block in the synthesis of peptides and peptidomimetics. Its structure, featuring a reactive imidazole (B134444) side chain and a modified C-terminus, makes it a valuable component for constructing complex molecules with tailored biological activities. The process of creating peptidomimetics often begins with establishing a structure-activity relationship (SAR) to identify the essential pharmacophore elements from a natural peptide. nih.gov Subsequently, structural modifications, such as incorporating building blocks like this compound, are employed to enhance properties like stability against enzymatic degradation and bioavailability. nih.govnih.gov
This compound and its derivatives are readily incorporated into oligopeptide sequences using both solution-phase and solid-phase peptide synthesis (SPPS) techniques. ljmu.ac.ukconicet.gov.ar A notable example is the synthesis of conformationally constrained renin inhibitors, where a cyclic (3-1)-1-(carboxymethyl)-L-prolyl-L-phenylalanyl-L-histidinamide was created. acs.org In this structure, the histidinamide moiety forms a crucial part of a tripeptide portion designed to mimic the angiotensinogen (B3276523) template. acs.org
In another application, synthetically modified L-histidine residues were incorporated into histidine-rich tripeptidomimetics designed to have potent antifungal activity. nih.gov In these sequences, 2-alkyl-L-histidine residues were placed at the terminal positions with a tryptophan residue at the center, demonstrating the integration of modified histidine units into short oligopeptide chains to achieve specific therapeutic goals. nih.gov
A key strategy in peptidomimetic design is to introduce conformational constraints to lock the molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding to a receptor and potentially increasing affinity and selectivity. upc.edu The incorporation of conformationally constrained amino acids, including derivatives of histidine, is a powerful method for probing ligand-receptor interactions. researchgate.netresearchgate.net
The design of such molecules focuses on controlling the torsional angles of the peptide backbone (Φ, ψ) and the side chains (χ). mdpi.com this compound has been used to create rigid cyclic structures. For instance, the cyclic (3-1)-1-(carboxymethyl)-L-prolyl-L-phenylalanyl-L-histidinamide serves as a conformationally restricted peptidomimetic that inhibits the enzyme renin. acs.org The cyclization strategy effectively rigidifies the peptide structure, which is a common approach to enhance specific secondary structures and improve biological properties. upc.edu These rigid scaffolds provide an excellent framework for incorporating various side chain groups to explore their topographical importance in molecular recognition. nih.gov
Modifications to the this compound building block itself, particularly on the imidazole side chain, can be used to fine-tune the specificity and activity of the resulting peptidomimetic. A prominent example involves the synthesis of 2-alkylated-L-histidines, which are then incorporated into peptide sequences. nih.gov This modification is intended to increase the hydrophobicity and amphipathicity of the peptide. nih.govmdpi.com In a study on antifungal agents, two series of tripeptidomimetics were synthesized by systematically varying the lipophilicity at the C-2 position of the L-histidine ring. nih.gov This targeted modification proved to be a critical determinant of the final compound's biological activity. nih.gov
Structure-Activity Relationship (SAR) Studies in Peptidomimetics
In a study developing antifungal peptidomimetics, the lipophilicity of the L-histidine side chain was systematically modified by introducing various alkyl groups at the C-2 position of the imidazole ring. nih.gov This modification had a profound impact on the antifungal activity against Cryptococcus neoformans. It was found that peptides possessing a highly lipophilic adamantan-1-yl group at this position displayed the strongest inhibitory activity. nih.gov For example, Peptide 6f, which contains this modification, was the most potent compound synthesized, with activity exceeding that of the commercial drug amphotericin B. nih.gov A clear correlation was observed between the calculated lipophilicity (ClogP value) and the antifungal activity for several series of these compounds, indicating that increased hydrophobicity contributed to better cell penetration and efficacy. nih.gov
Table 1: Impact of Side-Chain and Terminal Modifications on Antifungal Activity
| Peptide | C-2 Position Alkyl Group | N-Terminus Group | C-Terminus Group | IC₅₀ (μg/mL) vs. C. neoformans |
|---|---|---|---|---|
| 5a | H | Boc | NHBzl | 0.69 |
| 5f | Adamantan-1-yl | Boc | NHBzl | 0.69 |
| 6f | Adamantan-1-yl | Free Amine (H) | NHBzl | 0.60 |
| 9f | Adamantan-1-yl | Boc | OMe | 1.25 |
| 10f | Adamantan-1-yl | Free Amine (H) | OMe | 1.25 |
Data sourced from a study on synthetically modified l-histidine-rich peptidomimetics. nih.gov
Modifications at the N- and C-termini of peptides are a common strategy to improve their properties. researchgate.net C-terminal amidation, as seen in this compound itself, neutralizes the negative charge of the carboxyl group, which can prevent degradation by certain enzymes and mimic the structure of native proteins. sigmaaldrich.com Similarly, N-terminal modifications like acetylation can prevent degradation and increase stability. sigmaaldrich.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| cyclic (3-1)-1-(carboxymethyl)-L-prolyl-L-phenylalanyl-L-histidinamide |
| 2-alkyl-L-histidine |
| Tryptophan |
| Amphotericin B |
| tert-butyloxycarbonyl (Boc) |
| Benzylamide (NHBzl) |
Chirality and Stereochemistry Considerations
Chirality, the property of non-superimposable mirror images, is a fundamental concept in drug design, as the stereochemistry of a molecule dictates its interaction with chiral biological targets like enzymes and receptors. mdpi.comnih.gov this compound possesses a chiral center at the alpha-carbon (Cα), inherited from its parent amino acid, L-histidine. The "L" designation specifies the absolute configuration of this stereocenter, which is crucial for its biological recognition and activity.
In peptidomimetic design, maintaining the correct stereochemistry is paramount. The vast majority of naturally occurring peptides are composed of L-amino acids, and the enzymes and receptors they interact with are stereospecific. d-nb.info Consequently, the use of the L-enantiomer of histidinamide is often essential for preserving the intended biological interactions of the parent peptide. The spatial orientation of the imidazole side chain, governed by the L-configuration, is critical for establishing specific contacts, such as hydrogen bonds and metal coordination, within a binding site.
The introduction of chiral modifications to this compound or its incorporation into a peptide sequence can lead to different diastereomers, each potentially having distinct physical properties and biological activities. wikipedia.org The precise control of stereochemistry during the synthesis of this compound-containing peptidomimetics is therefore a critical consideration to ensure the desired therapeutic effect and avoid unintended off-target interactions. d-nb.info
Design Principles for Biologically Active Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. upc.edumdpi.com The design of these molecules often involves strategic modifications to the original peptide sequence.
A key principle in peptidomimetic design is to stabilize the "bioactive conformation"—the specific three-dimensional shape a peptide adopts when it binds to its target. Natural peptides are often flexible, which can be entropically unfavorable for binding. By introducing conformational constraints, the molecule can be pre-organized into its active shape, leading to higher binding affinity.
While this compound itself does not inherently constrain a peptide backbone, it serves as a scaffold that can be modified to achieve this. Strategies for constraining the conformation of peptides containing histidine residues, which are applicable to histidinamide, include:
Alkyl Substitution: Introducing alkyl groups at the α-carbon of the histidinamide residue can restrict the rotational freedom of the peptide backbone (phi, ψ angles), often inducing secondary structures like β-turns or α-helices. mdpi.com
Cyclization: Incorporating the histidinamide side chain into a cyclic structure, such as in spinacine, creates a rigid analog that severely limits conformational flexibility. mdpi.com
These modifications help to lock the imidazole side chain in a specific orientation, which can be crucial for mimicking the precise positioning of the native histidine residue in a protein-protein interaction. mdpi.com
The imidazole side chain of this compound is a versatile functional group that can participate in multiple types of interactions, including hydrogen bonding, ion-pairing, and metal coordination. d-nb.info This makes it a key pharmacophoric element in many biologically active peptides. In peptidomimetic design, derivatives of this compound are engineered to enhance these interactions and improve target recognition.
A notable application is the development of lipid nanoparticles (LNPs) for drug delivery. Researchers have synthesized a cholesterol derivative conjugated with this compound, termed 3β-L-histidinamide-carbamoyl cholesterol (Hchol). rsc.org This modified cholesterol, when incorporated into LNPs, significantly improves the intracellular delivery of mRNA. The enhancement is attributed to the pH-sensitive nature of the imidazole group, which becomes protonated in the acidic environment of the endosome, facilitating endosomal escape and release of the mRNA cargo into the cytoplasm. rsc.orgwikilectures.eu This demonstrates how the chemical properties of this compound can be harnessed to create sophisticated delivery systems that enhance interaction with cellular components.
Applications in Research and Development
This compound and its derivatives are valuable tools in various research and development settings, from modulating enzyme activity to probing complex biological pathways.
The unique structure of this compound allows it to serve as a specific substrate or modulator for certain enzymes, particularly when their active sites are engineered. nih.govresearchgate.net A key example is its interaction with Histidine Ammonia-Lyase (HAL), an enzyme that normally catalyzes the deamination of L-histidine. researchgate.netresearchgate.net
While the wild-type HAL from Geobacillus kaustophilus shows no activity towards this compound, specific mutations in the enzyme's active site can confer novel activity. researchgate.netresearchgate.net A study demonstrated that the mutants R280K and F325Y were able to utilize this compound as a substrate, a capability not observed in the native enzyme. researchgate.net This highlights the potential for engineering enzymes with new substrate specificities, where this compound can be used as a tool to explore and define the catalytic potential of these engineered biocatalysts.
Table 1: Kinetic Parameters of G. kaustophilus HAL Mutants with this compound as a Substrate
| Enzyme Mutant | kcat (s⁻¹) | Km (mM) | kcat/Km (mM⁻¹s⁻¹) |
| R280K | 0.224 | 5.5 | 0.0407 |
| F325Y | 0.017 | 10.3 | 0.0016 |
Data sourced from a study on the kinetics of a novel Histidine Ammonia-Lyase. researchgate.net
This compound serves as a valuable chemical probe for elucidating biological pathways and mechanisms. Its structural similarity to L-histidine, but with a key modification at the carboxyl group, allows researchers to dissect the specific requirements of biological processes.
For instance, the ability of engineered HAL mutants to process this compound provides insight into the enzyme's mechanism and the role of specific amino acid residues in substrate recognition and catalysis. researchgate.netresearchgate.net This helps to map the structure-function relationships within the histidine utilization (Hut) pathway. researchgate.net
Furthermore, this compound has been used to investigate cellular responses to metal-induced stress. A study on human keratinocytes (HaCaT cells) showed that this compound, much like L-histidine, can protect cells from copper-induced oxidative stress. mdpi.com It was found to suppress the production of reactive oxygen species (ROS), glutathione (B108866) oxidation, and lipid peroxidation caused by copper ions. This application demonstrates the use of this compound as a tool to study the mechanisms of metal chelation and its protective effects in biological systems.
Based on a comprehensive review of scientific literature, there is currently insufficient specific information available to generate a detailed article on the supramolecular assemblies of this compound that adheres to the provided outline. The existing research predominantly focuses on the supramolecular chemistry of the related amino acid, L-Histidine.
The detailed subsections requested, such as entropically-driven co-assembly, interactions with L-Phenylalanine to form specific structures like fibers and rods, and the roles of hydrogen bonding and π-π stacking, are well-documented for L-Histidine. For instance, studies show that L-Histidine, which typically does not self-assemble, can co-assemble with aromatic amino acids like L-Phenylalanine. nih.govresearchgate.net This process is reported to be entropically driven and results in the formation of distinct supramolecular structures, including fibers, rods, and flakes, which are stabilized by hydrogen bonding networks. nih.govresearchgate.net
However, specific research detailing these same phenomena for this compound is not present in the available search results. One study mentions a cholesterol-conjugated form of this compound for use in lipid nanoparticles to improve mRNA delivery by enhancing endosomal escape, but this does not address the self-assembly or co-assembly of this compound as a standalone building block in the manner described by the requested outline.
Therefore, an article focusing solely on the supramolecular assemblies of this compound with the specified detailed structure and content cannot be accurately generated at this time. To do so would require extrapolating data from L-Histidine, which would violate the instruction to focus strictly on this compound.
Supramolecular Assemblies Involving L Histidinamide
Characterization of Supramolecular Architectures
To understand and ultimately control the formation of supramolecular assemblies of L-histidinamide, a suite of analytical techniques is employed to confirm their existence and elucidate their structure.
Mass spectrometry is a powerful tool for confirming the formation of non-covalently bound supramolecular assemblies in the gas phase. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for this purpose as it is a "soft" ionization technique that can transfer large, non-covalent complexes from solution to the gas phase with minimal disruption. The detection of ions with mass-to-charge ratios corresponding to the assembled species provides direct evidence of their formation.
For instance, in studies on the co-assembly of L-histidine with aromatic amino acids, ESI-MS was used to indicate the formation of supramolecular co-assemblies nih.gov. This same methodology can be applied to this compound systems to confirm the presence of dimers, trimers, or higher-order assemblies, as well as complexes with other molecules.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) offers complementary information by analyzing the surface of a material. This technique can reveal the spatial distribution of different chemical species on a surface, which is valuable for characterizing thin films or nanostructures composed of this compound assemblies. In the aforementioned study of L-histidine co-assemblies, ToF-SIMS helped to determine the degree of phase separation between the constituent amino acids nih.gov.
| Technique | Information Provided | Relevance to this compound Assemblies |
| ESI-MS | Confirmation of non-covalent complexes and their stoichiometry in the gas phase. | Direct evidence of the formation and composition of this compound supramolecular assemblies. |
| ToF-SIMS | Surface chemical composition and spatial distribution of components. | Characterization of the surface of materials formed from this compound assemblies. |
Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. The structural analysis of co-crystals provides detailed, atomic-level information about the specific interactions that drive supramolecular assembly. Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of co-crystals.
While specific co-crystal structures of this compound are not widely reported, the principles of their analysis can be understood from studies on L-histidine co-crystals. For example, the co-assembly of L-histidine and L-phenylalanine has been shown to produce single crystals nih.gov. Structural analysis of these revealed a 3D network with nanocavities stabilized by hydrogen bonding nih.gov. Similarly, L-histidine has been co-crystallized with molecules like maleic acid, and the resulting structures have been determined by X-ray diffraction researchgate.net.
The analysis of hypothetical this compound co-crystals would involve identifying the hydrogen bonding patterns, π-π stacking interactions, and electrostatic contacts between this compound and its co-former. This information is invaluable for understanding the principles of molecular recognition and for the rational design of new crystalline materials with desired properties.
Potential in Advanced Materials Research
The ability of this compound to form controlled supramolecular assemblies opens up possibilities for its use in the development of advanced materials with novel functions.
The design of functional supramolecular materials relies on the predictable self-assembly of molecular building blocks into ordered architectures. The functional groups present in this compound, namely the imidazole (B134444) ring and the primary amide, can be exploited to impart specific functions to the resulting materials.
The pH-responsive nature of the imidazole ring can be used to create materials that assemble or disassemble in response to environmental triggers. This could be applied in areas such as drug delivery, where a material could be designed to release a therapeutic agent in the acidic environment of a tumor or an endosome. The hydrogen-bonding capabilities of the amide group can contribute to the formation of robust, fibrous structures, similar to those seen in peptide-based hydrogels. These materials could find applications in tissue engineering and regenerative medicine. Furthermore, the imidazole ring is known to coordinate with metal ions, which could be used to create metal-organic frameworks (MOFs) or other hybrid materials with catalytic or sensing properties.
The principles of self-assembly that govern the formation of this compound supramolecular structures can be harnessed for the bottom-up fabrication of nanomaterials. By carefully controlling factors such as pH, temperature, and the presence of co-assembling molecules, it is possible to direct the formation of specific nanostructures, such as nanofibers, nanotubes, or nanosheets nih.govscispace.com.
These nanostructures can serve as templates or scaffolds for the organization of other functional components, such as nanoparticles, quantum dots, or proteins. For example, the surface of an this compound nanofiber could be decorated with metal ions through coordination with the imidazole rings, creating a catalytic nanowire. The ability to control the assembly at the nanometer scale is essential for the development of next-generation electronic devices, sensors, and catalysts. The hierarchical self-assembly of histidine-functionalized peptide amphiphiles into chiral nanostructures demonstrates the potential for creating complex and functional systems from simple building blocks nih.gov.
Advanced Analytical Method Development and Characterization for L Histidinamide Research
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for the separation and quantification of L-Histidinamide, ensuring its purity and enabling accurate analysis in various matrices. High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are two powerful methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a cornerstone for the analysis of amino acids and their derivatives, including this compound. Method development often focuses on achieving high-purity separations, which can be accomplished through reversed-phase HPLC. For compounds like this compound, which are derivatives of the amino acid L-histidine, HPLC methods are frequently developed to separate them from related substances. sielc.com
The development of a robust HPLC method involves optimizing several parameters to achieve the desired separation. For instance, a mixed-mode Primesep 100 column can be used to retain and separate Histidine and its derivatives. sielc.com A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water with a sulfuric acid buffer, and detection is often performed at a low UV wavelength, such as 200 nm. sielc.com
Chiral HPLC is particularly important for separating enantiomers. Chiral stationary phases (CSPs) are chemically bonded to a support and interact with racemic compounds to form diastereomeric complexes with different binding strengths, leading to different retention times. eijppr.comcsfarmacie.cz Polysaccharide-based columns, for example, are widely used in LC-MS due to their high efficiency and broad applicability. eijppr.com The choice of mobile phase, including organic modifiers like methanol, ethanol, or acetonitrile, is critical for optimizing selectivity. csfarmacie.cz
| Parameter | Condition | Reference |
|---|---|---|
| Column | Primesep 100, 4.6x150 mm, 5 µm, 100A | sielc.com |
| Mobile Phase | Acetonitrile/Water - 60/40% | sielc.com |
| Buffer | Sulfuric Acid - 0.1% | sielc.com |
| Flow Rate | 1.0 ml/min | sielc.com |
| Detection | UV, 200 nm | sielc.com |
Hydrophilic Interaction Liquid Chromatography (HILIC) Applications
Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable technique for separating highly polar compounds that are poorly retained in reversed-phase chromatography. restek.comlcms.cz HILIC utilizes a polar stationary phase, such as bare silica (B1680970) or a polar bonded phase, and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous solvent. restek.comchromatographyonline.com This creates a water-enriched layer on the stationary phase surface, allowing polar analytes to partition and be retained. elementlabsolutions.comchromatographyonline.com
HILIC is well-suited for the analysis of polar molecules like amino acids and their derivatives. elementlabsolutions.comzodiaclifesciences.com The technique offers alternative selectivity compared to reversed-phase methods and is often compatible with mass spectrometry (MS) due to the volatile nature of the mobile phases used. restek.comzodiaclifesciences.com For instance, HILIC has been successfully used for the analysis of histidine and other amino acids without the need for derivatization. jocpr.com The elution in HILIC is typically achieved by increasing the concentration of the aqueous component in the mobile phase. elementlabsolutions.com
The choice of HILIC stationary phase is critical for achieving the desired selectivity. elementlabsolutions.com Different HILIC phases, such as bare silica, amide, or zwitterionic phases, offer different retention mechanisms, including hydrogen bonding, dipole-dipole interactions, and electrostatic interactions. elementlabsolutions.comzodiaclifesciences.com
| Characteristic | HILIC | Reversed-Phase LC | Reference |
|---|---|---|---|
| Stationary Phase | Polar (e.g., silica, amide) | Nonpolar (e.g., C18, C8) | lcms.cz |
| Strong Eluting Solvent | Water | Acetonitrile | lcms.cz |
| Analyte Elution Order | Nonpolar to polar | Polar to nonpolar | lcms.cz |
Method Optimization for Purity and Quantitative Analysis
Optimizing chromatographic methods is crucial for ensuring the purity and accurate quantitative analysis of this compound. High-purity synthesis of this compound often involves purification via reversed-phase HPLC. For quantitative analysis, the method must be validated for linearity, accuracy, precision, and stability. bvsalud.orgmdpi.com
In HPLC, parameters such as the mobile phase composition, buffer pH, and column temperature are adjusted to achieve optimal separation and peak shape. innovareacademics.in For instance, in the analysis of amino acids, a gradient elution program may be employed to separate multiple components in a single run. innovareacademics.in Post-column derivatization with reagents like ninhydrin (B49086) can be used to enhance the detection of amino acids that lack a strong UV chromophore. innovareacademics.in
For HILIC methods, the pH of the mobile phase is a critical parameter as it can affect the charge state of both the analyte and the stationary phase. restek.com The high concentration of organic solvent in the HILIC mobile phase can raise the pH, which must be considered during method development. restek.com Quantitative analysis using HILIC-MS/MS has been established for the simultaneous determination of histamine (B1213489) and its precursor histidine in biological matrices, demonstrating good linearity, accuracy, and precision. bvsalud.org
Spectroscopic Characterization Methods
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. acenet.edulongdom.org When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. specac.com The resulting IR spectrum provides a unique "fingerprint" of the molecule. longdom.orgspecac.com
For a compound like this compound, the IR spectrum would be expected to show characteristic absorption bands for its key functional groups. The amide group, a central feature of this compound, typically exhibits a strong C=O stretching vibration around 1650-1680 cm⁻¹ (Amide I band) and an N-H bending vibration around 1620-1650 cm⁻¹ (Amide II band). researchgate.netutdallas.edu The N-H stretching vibrations of the primary amide and the amino group would appear in the region of 3200-3500 cm⁻¹. specac.comutdallas.edu The imidazole (B134444) ring of the histidine moiety would also show characteristic C-H and C=N stretching vibrations. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amide (C=O) | Stretch (Amide I) | ~1650-1680 | researchgate.netutdallas.edu |
| Amide (N-H) | Bend (Amide II) | ~1620-1650 | researchgate.net |
| Amine/Amide (N-H) | Stretch | ~3200-3500 | specac.comutdallas.edu |
| Imidazole Ring (=C-H) | Stretch | ~3108 | researchgate.net |
| Aliphatic (CH₂) | Stretch | ~2888 | researchgate.net |
| Imidazole Ring | Skeleton Vibration | ~1571 | researchgate.net |
Nuclear Magnetic Resonance (NMR) for Structural Elucidation (e.g., 1H-NMR, 13C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, including this compound. libretexts.orgresearchgate.net It provides information on the connectivity of atoms and the chemical environment of each nucleus. mdpi.com
¹H-NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the α-carbon, the β-carbon, the imidazole ring, and the amide and amino groups. The chemical shifts (δ) of these protons are influenced by neighboring functional groups.
¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the amide group would appear at a characteristic downfield chemical shift (typically around 170-180 ppm). The carbons of the imidazole ring and the aliphatic carbons would resonate at specific upfield regions. chemicalbook.com
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in assigning the signals and confirming the structure by showing correlations between protons (COSY) or between protons and their directly attached carbons (HSQC). researchgate.netbmrb.io
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| α-Carbonyl (C=O) | - | ~172.7 | chemicalbook.com |
| α-CH | ~3.98 | ~53.7 | chemicalbook.combmrb.io |
| β-CH₂ | ~3.25 | ~27.4 | chemicalbook.combmrb.io |
| Imidazole C2 | ~7.72 | ~134.1 | chemicalbook.combmrb.io |
| Imidazole C4 | ~7.02 | ~117.0 | chemicalbook.combmrb.io |
| Imidazole C5 | - | ~129.0 | chemicalbook.com |
UV-Vis Spectroscopy for Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. rsc.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms responsible for light absorption.
For this compound, the primary chromophore is the imidazole ring of the histidine side chain. The UV spectrum of L-histidine, a closely related compound, shows a distinct absorption maximum in the ultraviolet region, which is expected to be similar for this compound. sielc.com This absorption is attributed to electronic transitions within the conjugated pi system of the imidazole ring. Specifically, a strong absorption band is typically observed around 210 nm. sielc.com This corresponds primarily to a π → π* transition, where an electron is excited from a pi bonding orbital to a pi anti-bonding orbital. A weaker absorption band, sometimes observed as a shoulder, may be assigned to an n → π* transition, involving the non-bonding electrons on the nitrogen atoms of the imidazole ring. researchgate.net
The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, can be determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette. libretexts.org This value is a constant for a specific compound at a specific wavelength (λmax) and is crucial for quantitative analysis. rsc.org
Table 1: UV Absorption Characteristics for L-Histidine (as a proxy for this compound)
| Parameter | Value | Associated Transition | Reference |
|---|---|---|---|
| Absorption Maximum (λmax) | ~210 nm | π → π* | sielc.com |
| Absorption Band | ~309 nm | n → π* | researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the precise molecular weight of a compound and for elucidating its structure through fragmentation analysis. libretexts.org
In a typical mass spectrometry experiment, molecules are ionized, often using "soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which cause minimal fragmentation and primarily produce the protonated molecular ion ([M+H]+) or other adducts (e.g., [M+Na]+). uni-marburg.deacdlabs.com The detection of this molecular ion allows for the highly accurate determination of the compound's molecular weight. For this compound (C6H10N4O), the expected monoisotopic mass is approximately 154.0855 Da, and ESI-MS would be expected to show a prominent peak at m/z 155.0928 for the [M+H]+ ion.
Structural information is obtained through tandem mass spectrometry (MS/MS), where the molecular ion is selected and fragmented by collision-induced dissociation (CID). lcms.cz The resulting fragment ions are then analyzed to piece together the molecule's structure. The fragmentation pattern is reproducible and characteristic of the molecule's chemical bonds. acdlabs.com For this compound, predictable fragmentation pathways would include the neutral loss of ammonia (B1221849) (NH3) from the amide group, loss of the entire carboxamide group (CONH2), and cleavages at various points along the amino acid backbone and the imidazole side chain.
Table 2: Predicted Molecular and Fragment Ions for this compound in Mass Spectrometry
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]+ | [C6H11N4O]+ | 155.09 | Protonated molecular ion |
| [M+Na]+ | [C6H10N4ONa]+ | 177.07 | Sodium adduct of molecular ion |
| [M+H-NH3]+ | [C6H8N3O]+ | 138.07 | Loss of ammonia from the primary amide |
| [M+H-CONH2]+ | [C6H7N3]+ | 121.07 | Loss of the carboxamide group |
| Imidazole fragment | [C3H4N2]+ | 68.04 | Cleavage yielding the imidazole ring |
Advanced Techniques for Molecular Structure and Interactions
Beyond basic characterization, a deeper understanding of this compound's surface properties, structure, and behavior in solution requires more advanced analytical methods. These techniques probe the material at the nanoscale, revealing information about surface chemistry, topography, and particle dynamics.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. carleton.educnrs.fr XPS works by irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. malvernpanalytical.com The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy is characteristic of the element and its specific chemical environment. eag.com
For this compound, an XPS analysis would provide a survey scan identifying the presence of carbon, nitrogen, and oxygen. High-resolution scans of the C 1s, N 1s, and O 1s regions would reveal multiple peaks, corresponding to the different chemical states of these atoms within the molecule. For example, the C 1s spectrum could be deconvoluted to distinguish between the carbons in the imidazole ring, the aliphatic carbons, and the carbonyl carbon of the amide group. Similarly, the N 1s spectrum would show distinct peaks for the two different nitrogen atoms in the imidazole ring and the nitrogen in the amide group. cnrs.fr This level of detail is crucial for studying the surface chemistry of this compound when it is adsorbed onto a substrate or part of a larger assembly.
Table 3: Expected Core-Level Binding Energy Ranges for this compound in XPS
| Element (Core Level) | Functional Group | Expected Binding Energy (eV) Range |
|---|---|---|
| O 1s | C=O (Amide) | 531.0 - 532.0 |
| N 1s | Imidazole Ring, Amide (-NH2) | 398.0 - 402.0 |
| C 1s | C-C, C-H (Aliphatic) | 284.5 - 285.5 |
| C 1s | C-N (Imidazole, Amine) | 285.5 - 286.5 |
| C 1s | C=O (Amide) | 287.5 - 288.5 |
Raman Spectroscopy and Surface Enhanced Raman Scattering (SERS)
Raman spectroscopy provides detailed information about a molecule's vibrational modes, offering a structural fingerprint. It relies on the inelastic scattering of monochromatic light, where the frequency shift of the scattered light corresponds to the energy of specific molecular vibrations. While standard Raman scattering is an inherently weak phenomenon, the signal can be dramatically amplified by orders of magnitude when the molecule is adsorbed onto or very close to a nanostructured metallic surface, a technique known as Surface-Enhanced Raman Scattering (SERS). nih.gov
SERS studies on the related molecule L-histidine have demonstrated that the adsorption geometry on different metal surfaces, such as silver (Ag) and gold (Au), can be determined. nih.gov The SERS spectra of L-histidine on Ag nanoparticles differ significantly from those on Au, suggesting different binding orientations. researchgate.net On silver, L-histidine appears to coordinate via its carboxylate group, with the imidazole ring in a relatively upright position. Conversely, on gold, it is thought to adsorb with a flatter geometry. researchgate.net Similar studies on this compound would reveal its preferred binding motifs to various surfaces, which is critical information for applications in biosensors or nano-assembly. The specific Raman bands that are enhanced provide direct evidence of which parts of the molecule are interacting most closely with the SERS-active surface. mdpi.com
Table 4: Representative SERS Bands for L-Histidine on Silver Nanoparticles
| Raman Shift (cm⁻¹) | Vibrational Assignment | Reference |
|---|---|---|
| ~1390 | COO⁻ symmetric stretch | researchgate.net |
| ~1325 | Imidazole ring vibration | nih.gov |
| ~1270 | Imidazole ring vibration | nih.gov |
| ~935 | C-COO⁻ stretch | researchgate.net |
| ~830 | Imidazole ring breathing | nih.gov |
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can generate three-dimensional images of a surface with sub-nanometer resolution. copernicus.org An AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, across a sample surface. nist.gov The forces between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser system to create a topographic map of the surface. medsci.org
In the context of this compound research, AFM is an ideal tool for visualizing molecules or molecular aggregates adsorbed on a substrate. It can provide direct information about the size, shape, and spatial organization of this compound assemblies. For example, it could be used to study the self-assembly of this compound into ordered monolayers, fibrils, or other nanostructures on surfaces like mica or gold. AFM can be operated in various environments, including liquids, making it possible to study these structural formations under physiologically relevant conditions. copernicus.org The high spatial resolution of AFM allows for the characterization of surface roughness and the identification of nanoscale features that are not detectable by other microscopy methods. sciopen.com
Table 5: Information Obtainable for this compound using Atomic Force Microscopy
| Parameter | Description | Significance |
|---|---|---|
| Topography | High-resolution 3D surface map. | Visualizes individual molecules or aggregates, and their organization. |
| Roughness | Quantitative measure of surface texture (e.g., Ra, Rq). | Characterizes the uniformity of adsorbed layers. |
| Particle Dimensions | Measurement of the height, width, and length of features. | Determines the size and shape of self-assembled nanostructures. |
| Phase Imaging | Maps variations in material properties (e.g., adhesion, stiffness). | Differentiates between this compound and the substrate or other components. |
Dynamic Light Scattering (DLS) for Particle Size Analysis
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in a liquid suspension. usp.orgnih.gov The technique is based on the principle of Brownian motion, the random movement of particles due to collisions with solvent molecules. microtrac.com Smaller particles move more rapidly, while larger particles move more slowly. usp.org When a laser illuminates the sample, the moving particles cause the intensity of the scattered light to fluctuate. DLS analyzes these intensity fluctuations to determine the diffusion coefficient of the particles, which is then used to calculate their hydrodynamic diameter via the Stokes-Einstein equation. usp.org
DLS is particularly useful for studying the behavior of this compound in solution. It can detect the formation of aggregates or nanoparticles, providing a measure of their average size and the broadness of the size distribution, known as the Polydispersity Index (PDI). anton-paar.com A low PDI value (typically < 0.1) indicates a monodisperse or uniform sample, whereas a high PDI value suggests a polydisperse sample with a wide range of particle sizes. nih.gov This method is essential for monitoring processes like induced aggregation, self-assembly, or the stability of this compound-based formulations over time.
Table 6: Key Parameters Measured by Dynamic Light Scattering (DLS)
| Parameter | Symbol | Description |
|---|---|---|
| Z-Average Diameter | d.nm | The intensity-weighted mean hydrodynamic diameter of the particle population. |
| Polydispersity Index | PDI | A dimensionless measure of the broadness of the particle size distribution. |
| Size Distribution | by Intensity/Volume/Number | A histogram or curve showing the relative abundance of particles of different sizes. |
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to provide a comprehensive thermodynamic characterization of intermolecular interactions. nih.gov It directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. malvernpanalytical.comwikipedia.org From these primary measurements, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering a complete thermodynamic profile of the binding process. nih.govupm.es The technique is performed in-solution, requires no labeling or immobilization of the interacting partners, and is considered a gold standard for studying binding events. malvernpanalytical.comjournalofappliedbioanalysis.com
In the context of this compound research, ITC is an invaluable tool for quantifying its binding interactions with various partners such as metal ions, proteins, or lipid membranes. The imidazole side chain of the histidine residue is known to be a key player in molecular interactions, particularly in metal ion coordination and proton transfer reactions. rsc.orgresearchgate.net For this compound, the presence of the amide group in place of the carboxyl group alters its electronic properties and potential binding modes compared to its parent amino acid, L-histidine.
An ITC experiment involves titrating a solution of one molecule (the ligand, e.g., this compound) into a sample cell containing the other molecule (the macromolecule, e.g., a metal ion or protein) at a constant temperature. wikipedia.org The resulting heat changes are measured and plotted against the molar ratio of the reactants. malvernpanalytical.com Analysis of this binding isotherm yields the key thermodynamic parameters.
| Entropy Change | ΔS | Calculated from ΔG and ΔH (ΔG = ΔH - TΔS). Reflects the change in disorder of the system upon binding. upm.es | Indicates changes in conformational freedom and the role of solvent reorganization (e.g., hydrophobic effect). nih.gov |
Research has demonstrated that modifications to the L-histidine structure, such as in this compound, can alter substrate specificity. For instance, specific mutants (R280K and F325Y) of the enzyme Histidine Ammonia-Lyase from Geobacillus kaustophilus displayed novel activity with this compound, which was not observed with the wild-type enzyme, highlighting the unique recognition properties of the amide derivative. mdpi.comresearchgate.net Furthermore, this compound has been incorporated into larger molecules, such as 3β[L‐histidinamide‐carbamoyl] cholesterol (Hchol), to create pH-sensitive lipid nanoparticles (LNPs) for mRNA delivery. researchgate.netnih.gov The protonation of the imidazole group in the acidic endosomal environment is crucial for the function of these LNPs, an interaction that could be precisely characterized using ITC to study binding to model membranes under different pH conditions. mdpi.com
Method Validation Protocols in Analytical Chemistry
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications. For this compound, robust and validated analytical methods are crucial for quantification in research and quality control settings. Validation is performed in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). europa.euresearchgate.net The key parameters evaluated include accuracy, precision, linearity, specificity, robustness, and the limits of detection and quantitation. wjarr.com
Evaluation of Accuracy, Precision, and Linearity
Accuracy, precision, and linearity are fundamental parameters that determine the reliability of quantitative analytical methods for this compound, such as High-Performance Liquid Chromatography (HPLC) or titration. europa.eu
Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. europa.euwjarr.com
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (%RSD). europa.eu
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is evaluated by analyzing a series of standards and is typically assessed by the correlation coefficient (r²) of the regression line. europa.euwjarr.com
While specific validation reports for this compound are not widely published, data from its precursor, L-histidine, can serve as a model for the expected performance of a validated method. For example, a report on an HPLC-UV method for L-histidine monohydrochloride monohydrate demonstrated high accuracy and precision. europa.eu
Table 2: Example Performance Characteristics from an HPLC-UV Method Validation for L-Histidine
| Validation Parameter | Result | Acceptance Criterion |
|---|---|---|
| Accuracy (Recovery) | 98% to 102% europa.eu | Typically 98.0% to 102.0% |
| Precision (Repeatability, RSDr) | 0.1% to 2.1% europa.eu | Not More Than (NMT) 2.0% |
| Precision (Intermediate, RSDip) | 0.1% to 2.1% europa.eu | Not More Than (NMT) 2.0% |
| Linearity (Correlation Coefficient, r²) | Not specified, but required | Not Less Than (NLT) 0.99 biospectra.us |
(Note: This data is for L-histidine monohydrochloride monohydrate and serves as an illustrative example for methods applicable to this compound.)
For a potentiometric titration method for L-histidine, validation acceptance criteria were explicitly defined, requiring percent recovery for accuracy to be between 99.0% and 101.0%, the %RSD for precision to be no more than 1.0%, and the calibration coefficient (r²) for linearity to be no less than 0.99. biospectra.us
Detection Limit (LOD) and Quantitation Limit (LOQ) Determinations
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lower performance boundaries of an analytical method. nih.gov
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov It is the concentration that yields a signal-to-noise ratio of approximately 3:1. sepscience.com
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov The LOQ is typically the concentration that gives a signal-to-noise ratio of 10:1. sepscience.com
These limits can be calculated based on the standard deviation of the response (σ) and the slope of the calibration curve (S), according to the formulas: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) sepscience.com
For amino acids, these limits are highly dependent on the analytical technique. A sensitive HILIC-based HPLC method developed for underivatized histidine reported an LOD of 0.042 µg/mL and an LOQ of 0.14 µg/mL. jocpr.com Another study reported a detection limit for L-histidine as low as 50 nM using a colorimetric assay. researchgate.net The determination of these values is a critical part of method validation for ensuring that trace levels of this compound can be reliably measured.
Table 3: Example LOD and LOQ Values for Histidine by an HPLC Method
| Parameter | Histidine |
|---|---|
| Limit of Detection (LOD) | 0.042 µg/mL jocpr.com |
| Limit of Quantitation (LOQ) | 0.14 µg/mL jocpr.com |
(Note: Data is for the parent compound L-histidine and is representative of limits achievable for this compound with a similar sensitive method.)
Q & A
Basic Research Questions
Q. What established protocols ensure high-purity synthesis of L-Histidinamide?
- Methodological Answer : High-purity synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, with purification via reverse-phase HPLC. Key steps include:
- Coupling Efficiency : Use of HBTU/HOBt activation to minimize racemization .
- Solubility Optimization : Adjust solvent systems (e.g., DMF or DMSO) to enhance reaction yields, referencing solubility data at controlled temperatures (e.g., 4.3 × 10⁻³ mol/L at 25°C in aqueous buffers) .
- Validation : Confirm purity (>95%) using LC-MS and NMR spectroscopy, comparing retention times and spectral profiles to reference standards .
Q. Which spectroscopic techniques are optimal for structural characterization of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H/¹³C NMR for backbone and side-chain proton assignments, with D₂O exchange to identify labile protons (e.g., amide NH) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ = 169.1 g/mol) and detect impurities .
- Circular Dichroism : To assess conformational stability under varying pH conditions, critical for biological activity studies .
Advanced Research Questions
Q. How can contradictions in reported solubility data for this compound be resolved?
- Methodological Answer : Contradictions often arise from uncontrolled variables. A systematic approach includes:
- Standardization : Replicate experiments under identical conditions (solvent, temperature, pH) using USP-grade reagents .
- Data Harmonization : Apply meta-analysis frameworks (e.g., PRISMA) to compare historical datasets, isolating variables like ionic strength or polymorphic forms .
- Validation : Cross-reference with computational solubility models (e.g., COSMO-RS) to predict discrepancies between experimental and theoretical values .
Q. What mixed-methods designs are suitable for studying this compound’s biological interactions?
- Methodological Answer : Combine quantitative assays with qualitative observations:
- Quantitative : Dose-response curves (IC₅₀/EC₅₀) in enzyme inhibition assays, using ANOVA to assess significance .
- Qualitative : Thematic analysis of cell microscopy images to identify morphological changes linked to toxicity .
- Integration : Use triangulation to align kinetic data (e.g., SPR binding kinetics) with transcriptional profiling (RNA-seq) for mechanistic insights .
Q. How should researchers design longitudinal studies to assess this compound’s stability in physiological conditions?
- Methodological Answer : Key considerations include:
- Variable Control : Simulate physiological environments (e.g., pH 7.4, 37°C) and monitor degradation via HPLC at fixed intervals .
- Accelerated Stability Testing : Apply Arrhenius kinetics to predict shelf-life under stress conditions (e.g., elevated temperature) .
- Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, including waste disposal protocols .
Data Analysis & Contradiction Management
Q. What frameworks address conflicting results in this compound’s bioactivity studies?
- Methodological Answer :
- PICO Framework : Refine hypotheses by defining Population (cell lines), Intervention (dose range), Comparison (positive/negative controls), and Outcomes (viability/apoptosis markers) .
- FINER Criteria : Evaluate if studies are Feasible, Interesting, Novel, Ethical, and Relevant. For example, validate cytotoxicity claims using orthogonal assays (e.g., MTT and LDH release) .
- Peer Review : Submit raw datasets to repositories like Zenodo for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
